Copper(II) ethoxide, also known as copper diethoxide or cupric ethoxide, is an organometallic compound with the molecular formula and a molecular weight of approximately 153.67 g/mol. This compound is classified as a copper alkoxide and is notable for its applications in various chemical processes. Its structure features a copper ion coordinated to two ethoxide groups, which are derived from ethanol.
Copper(II) ethoxide can be sourced from various chemical suppliers, including Thermo Scientific and Ereztech, which offer it in high purity forms. The compound is classified under the CAS number 2850-65-9 and is recognized in various chemical databases such as PubChem and ChemicalBook. It is categorized as a flammable solid and may cause skin and eye irritation upon exposure .
The synthesis of copper(II) ethoxide can be achieved through several methods, primarily involving the reaction of copper salts with alcohols. One notable method includes:
Another method involves the use of copper halides dissolved in an anhydrous solvent, followed by the addition of sodium alkoxides. This process allows for efficient product separation and high yields .
Copper(II) ethoxide has a distinctive molecular structure characterized by a central copper atom bonded to two ethoxide groups. The structural representation can be described using the SMILES notation: CC[O-].CC[O-].[Cu+2]. The compound appears as a greenish-blue solid, which decomposes upon exposure to moisture.
Copper(II) ethoxide participates in various chemical reactions typical of copper compounds. For instance:
The mechanism by which copper(II) ethoxide acts in chemical reactions typically involves the coordination of the copper ion with various ligands. For example, when it reacts with water or alcohols, the ethoxide groups can be displaced or hydrolyzed, leading to the formation of new compounds such as copper hydroxide or other alkoxides.
The reaction mechanism may involve:
Copper(II) ethoxide has several applications in scientific research and industrial processes:
Due to its unique properties and reactivity, copper(II) ethoxide continues to be an important compound in both academic research and industrial applications.
Copper(II) ethoxide (Cu(OC₂H₅)₂) represents a critical precursor in materials science and coordination chemistry due to its role in generating high-purity copper-based materials. Its synthesis demands precise control over reaction conditions to prevent hydrolysis and oxidation, with methodologies continuously refined to enhance crystallinity, purity, and yield.
Electrochemical synthesis provides a route to high-purity Copper(II) ethoxide by leveraging controlled anodic dissolution in ethanol-based electrolytes. This method employs a copper anode and platinum cathode submerged in rigorously dried ethanol, often with conductive salts like tetraethylammonium perchlorate (0.1–0.3 M) to enhance ionic mobility. The anodic oxidation of copper (Cu → Cu²⁺ + 2e⁻) releases Cu²⁺ ions that react in situ with ethoxide ions (generated cathodically). Key parameters include:
Reaction progress is monitored via solution viscosity and conductivity changes, with yields reaching 70–85%. Post-synthesis, the product is recovered by vacuum distillation to remove solvents, followed by recrystallization from anhydrous diethyl ether. Challenges include managing resistive losses in non-aqueous media and minimizing trace water contamination (<50 ppm), which induces hydrolysis to Cu(OH)₂ [1] [6].
Table 1: Electrochemical Synthesis Parameters and Outcomes
| Parameter | Range | Impact on Product |
|---|---|---|
| Current Density | 5–20 mA/cm² | >15 mA/cm² accelerates deposition but increases impurities |
| Temperature | –10°C to 5°C | Lower temperatures suppress side reactions |
| Ethanol Purity | >99.9%, <50 ppm H₂O | Critical for minimizing hydrolysis |
| Conductive Salt | 0.1–0.3 M TEAP | Higher concentrations reduce cell voltage |
| Yield | 70–85% | Maximized at 10 mA/cm² and 0°C |
Ligand exchange exploits the differential Lewis acidity of copper precursors to displace alkoxide groups from transition metal complexes. Common pathways include:
Stoichiometric imbalances or temperatures exceeding 85°C promote ethoxy-bridged oligomers (e.g., [Cu(OEt)EtO]₄). Ligand design influences exchange efficiency; for example, chelating 2-iminocoumarin ligands stabilize monomeric Cu(II) ethoxide adducts during stepwise exchange, confirmed by IR shifts of ν(C=N) from 1640 cm⁻¹ to 1605 cm⁻¹ upon coordination [3]. Solvent choice is critical—ethereal solvents (THF, diethyl ether) minimize side reactions versus alcohols, which induce redistribution.
Table 2: Ligand Exchange Reactions with Copper(II) Precursors
| Copper Source | Alkoxide Donor | Solvent | Temperature | Product Characteristics |
|---|---|---|---|---|
| CuCl₂ | NaOC₂H₅ | Toluene | 60–80°C | Polymeric, requires rigorous filtration |
| CuBr₂ | Ti(OEt)₄ | THF | 25–40°C | Monomeric, high volatility byproducts |
| Cu(OAc)₂ | Al(OEt)₃ | Xylene | 110°C | Mixed-metal intermediates, lower yield |
Solvothermal methods enable crystalline Copper(II) ethoxide synthesis by combining elevated pressure and temperature in sealed reactors. Anhydrous ethanol and copper(II) acetate are heated to 120–150°C in Teflon-lined stainless steel autoclaves (100–200 ml capacity), promoting ligand exchange and crystallization over 48–72 hours. Key advantages include:
Phase purity is highly sensitive to water content; concentrations >0.1% v/v result in Cu₂(OH)₃Cl (clinoatacamite) impurities. Post-synthesis, products are washed with dry hexane and stored under nitrogen. Solvothermal-derived material exhibits superior thermal stability (decomposition onset: 180°C vs. 150°C for electrochemically synthesized samples) due to reduced defect density [4] [7].
Table 3: Solvothermal Conditions and Material Properties
| Solvent System | Temperature/Time | Additive | Crystallinity | Particle Morphology |
|---|---|---|---|---|
| Anhydrous Ethanol | 150°C/72 h | None | High | Spherical aggregates |
| Ethanol/Benzene (3:1) | 130°C/60 h | Acetic acid | Moderate | Rod-like (190–700 nm) |
| Ethanol/THF (4:1) | 120°C/48 h | None | Low | Amorphous films |
Maintaining anhydrous conditions is paramount due to Copper(II) ethoxide’s extreme hydrolytic sensitivity. Critical challenges include:
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